2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:
- A 2-methoxyethyl substituent at position 3, enhancing solubility and modulating steric effects.
- A planar pyrimido[5,4-b]indol-4-one scaffold, enabling π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-26-10-9-24-19(25)18-17(15-7-2-3-8-16(15)22-18)23-20(24)27-12-13-5-4-6-14(21)11-13/h2-8,11,22H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPKZJOCIHLGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps:
Formation of the Pyrimidoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor. Common reagents include strong acids or bases to facilitate the cyclization.
Introduction of the Chlorophenylmethylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenylmethyl halide reacts with a thiol group on the pyrimidoindole core.
Addition of the Methoxyethyl Group: This can be done through an alkylation reaction using a methoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The (3-chlorophenyl)methylsulfanyl (–SCH2C6H4Cl) substituent exhibits characteristic thioether reactivity:
Pyrimidoindole Core Modifications
The fused pyrimidine-indole system undergoes regioselective reactions at nitrogen and carbon centers:
N-Alkylation/Acylation
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Site : N-3 or N-5 positions (based on electronic environment).
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Reagents : Alkyl halides, acyl chlorides.
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Example : Reaction with methyl iodide forms quaternary ammonium salts, as seen in structurally related pyrimidoindoles ( ).
Electrophilic Aromatic Substitution
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Site : Electron-rich indole ring (C-6 or C-9).
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Reagents : Nitrating agents (HNO3/H2SO4), halogenation (Br2/FeBr3).
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Outcome : Nitro or bromo derivatives, critical for further functionalization ( ).
Methoxyethyl Side Chain Reactivity
The 2-methoxyethyl group (–OCH2CH2OCH3) participates in:
Ring-Opening and Rearrangement
Under acidic or thermal conditions:
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Pyrimidine ring cleavage : Hydrolysis with HCl/H2O yields aminoindole intermediates ( ).
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Indole ring modifications : Oxidative rearrangement with Pd/C or MnO2 forms fused quinoline derivatives ( ).
Cycloaddition and Cross-Coupling
The compound serves as a scaffold for advanced synthetic applications:
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Suzuki-Miyaura coupling : With arylboronic acids at C-7 or C-8 positions ( ).
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Click chemistry : Azide-alkyne cycloaddition at the sulfanyl group ( ).
Biological Activity-Driven Modifications
Structural analogs demonstrate pharmacological relevance, suggesting:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival. For instance, a study on Mannich bases derived from similar scaffolds demonstrated promising results against various cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) .
Case Study: Anticancer Efficacy
In a comparative study, derivatives of the compound were evaluated for their cytotoxic effects on MCF-7 cells. The results indicated an IC50 value lower than 2 μg/mL for some derivatives, suggesting strong anticancer potential. The substitution pattern on the phenyl ring significantly influenced the activity, with certain modifications enhancing efficacy .
Phosphodiesterase Inhibition
Another promising application of this compound is its potential as a phosphodiesterase (PDE) inhibitor. PDEs play critical roles in regulating intracellular levels of cyclic nucleotides, which are vital for various cellular processes. Inhibitors of PDE4 and PDE9 have been explored for their therapeutic potential in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and diabetes .
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective properties. Compounds with similar structures have been investigated for their ability to mitigate neurodegenerative diseases by promoting neuronal survival and reducing oxidative stress .
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Position 2 Modifications: The 3-chlorobenzylsulfanyl group in the target compound offers greater steric bulk and electron-withdrawing effects compared to simpler alkylsulfanyl groups (e.g., propylsulfanyl in ). This may enhance receptor binding specificity but reduce solubility.
Position 3 Modifications :
- The 2-methoxyethyl group in the target compound provides better aqueous solubility than aryl substituents (e.g., 4-chlorophenyl in ).
Core Heterocycle Differences: Thieno-pyrimidinone analogs (e.g., ) exhibit reduced planarity compared to pyrimidoindoles, likely altering binding affinities in enzyme-active sites.
Pharmacological and Physicochemical Implications
Key Findings:
- Hydrogen-Bonding Capacity: BG14350’s morpholino group increases hydrogen-bond acceptors (4 vs. 5 in the target compound), which may enhance target engagement in polar binding pockets .
- LogD and Bioavailability : The phenacylsulfanyl analog’s high LogD (5.9, ) suggests superior blood-brain barrier penetration but may limit solubility in aqueous environments.
- Halogen Effects: The 3-chlorophenyl group in the target compound likely confers stronger halogen bonding than non-halogenated analogs (e.g., ), improving binding to hydrophobic enzyme pockets.
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H22ClN3O2S
- Molecular Weight : 425.94 g/mol
- CAS Number : 888443-63-8
The presence of the chlorophenyl group and the sulfanyl moiety contributes significantly to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as kinases and proteases, which play crucial roles in cellular signaling pathways.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.
- Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Biological Activity Overview
The biological activities of the compound have been evaluated through various studies:
Anticancer Activity
Research indicates that pyrimidoindole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that derivatives with similar functional groups effectively inhibit bacterial growth.
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has been documented. These activities suggest potential applications in treating neurodegenerative diseases and managing urinary tract infections.
Case Studies
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Study on Anticancer Properties :
- A study conducted on a series of pyrimidoindole derivatives revealed that compounds with a similar structure exhibited significant cytotoxicity against different cancer cell lines. The mechanism involved the induction of apoptosis via caspase activation pathways.
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Antimicrobial Efficacy :
- In an evaluation of antimicrobial activity, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.
Data Table: Biological Activities Summary
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Construct the pyrimidoindol-4-one core via cyclocondensation of substituted indole derivatives with thiourea or guanidine analogs under acidic conditions.
- Step 2: Introduce the 3-(2-methoxyethyl) group using alkylation or Mitsunobu reactions.
- Step 3: Attach the [(3-chlorophenyl)methyl]sulfanyl moiety via nucleophilic substitution with 3-chlorobenzyl mercaptan in the presence of a base (e.g., NaH or K₂CO₃).
Key Validation: Monitor intermediates using TLC and purify via column chromatography. Final compound purity should be confirmed by HPLC (>95%) and NMR .
Q. How can the crystal structure of this compound be resolved?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement: Employ SHELXL for structure solution and refinement. Validate using R-factor (<0.05) and residual electron density maps .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
Q. What are the preliminary steps to assess biological activity?
Methodological Answer:
Q. How should researchers handle solubility challenges in biological assays?
Methodological Answer:
- Solvent Selection: Use DMSO (≤0.1% v/v) for stock solutions; dilute in assay buffer with surfactants (e.g., 0.01% Tween-20).
- Sonication: Apply brief sonication (10–20 sec) to disperse precipitates.
- Dynamic Light Scattering (DLS): Confirm colloidal stability pre-assay .
Advanced Research Questions
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR-derived torsion angles with crystallographic data using software like Mercury.
- Theoretical Calculations: Perform DFT simulations (e.g., Gaussian) to predict NMR shifts or optimize geometries.
- Error Analysis: Statistically assess discrepancies (e.g., χ² tests) to identify systematic vs. random errors .
Q. What computational strategies predict metabolic stability of this compound?
Methodological Answer:
Q. How to design a study investigating environmental degradation pathways?
Methodological Answer:
- Hydrolysis/Photolysis: Expose the compound to pH-varied buffers (2–12) or UV light (254 nm), and analyze degradation products via LC-MS.
- QSAR Modeling: Relate half-lives to electronic descriptors (e.g., Hammett constants).
- Ecotoxicology: Assess toxicity in Daphnia magna or algal models per OECD guidelines .
Q. What experimental controls are critical for mechanistic studies in enzyme inhibition?
Methodological Answer:
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
